3-Chloro-5-nitro-N-propylbenzamide
Description
Chemical Structure and Properties
3-Chloro-5-nitro-N-propylbenzamide (IUPAC name: N-propyl-3-chloro-5-nitrobenzamide) is a benzamide derivative characterized by:
- Molecular Formula: C₁₀H₁₁ClN₂O₃
- Molecular Weight: 254.66 g/mol
- Substituents: Chlorine at the 3rd position of the benzene ring. Nitro group (-NO₂) at the 5th position. Propyl chain (-CH₂CH₂CH₃) attached to the benzamide’s nitrogen atom.
Its structural features suggest moderate lipophilicity, making it a candidate for studies involving membrane permeability or enzyme inhibition .
Properties
IUPAC Name |
3-chloro-5-nitro-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-3-12-10(14)7-4-8(11)6-9(5-7)13(15)16/h4-6H,2-3H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNHNSCIJNDQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitro-N-propylbenzamide typically involves the nitration of a chlorobenzene derivative followed by amide formation. One common method is to start with 3-chlorobenzoyl chloride, which undergoes nitration to form 3-chloro-5-nitrobenzoyl chloride. This intermediate is then reacted with propylamine to yield this compound. The reaction conditions often involve the use of a nitrating agent such as nitric acid and a solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-nitro-N-propylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding derivatives.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium hydroxide, water or alcohol as solvent.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 3-Amino-5-nitro-N-propylbenzamide.
Substitution: 3-Hydroxy-5-nitro-N-propylbenzamide.
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
3-Chloro-5-nitro-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitro-N-propylbenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following table compares 3-Chloro-5-nitro-N-propylbenzamide with two analogues: 5-chloro-N-cyclopropyl-2-nitrobenzamide (from ) and a hypothetical derivative, 3-chloro-5-nitro-N-ethylbenzamide .
*LogP values estimated via computational tools (e.g., ChemAxon).
Impact of Substituent Position and Type
Chloro and Nitro Group Orientation
- This compound : The nitro group at position 5 and chlorine at position 3 create a meta-directing electronic environment. This arrangement may enhance stability in electrophilic substitution reactions compared to analogues with ortho-nitro groups.
N-Substituent Effects
- Propyl vs. Cyclopropyl : The flexible propyl chain in the target compound likely increases lipophilicity and membrane permeability compared to the rigid cyclopropyl group, which may hinder conformational adaptability in binding interactions.
- Ethyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
